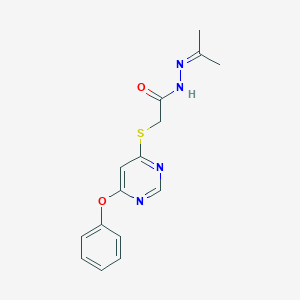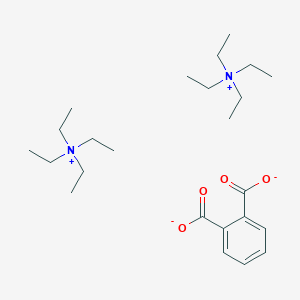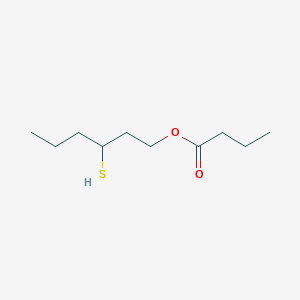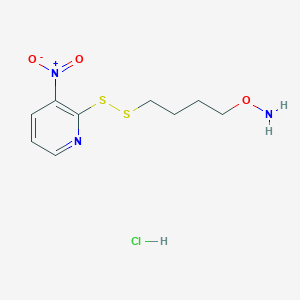
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, also known as Metribuzin, is a herbicide widely used in agriculture for weed control. It belongs to the triazinone chemical family and acts as an inhibitor of photosynthesis in plants. Metribuzin has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide acts as a photosystem II inhibitor, blocking the electron transport chain in chloroplasts. This leads to the accumulation of reactive oxygen species and the disruption of the photosynthetic apparatus, ultimately leading to plant death. Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has a broad spectrum of activity, affecting both dicotyledonous and monocotyledonous plants.
Biochemical and Physiological Effects:
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been shown to affect several physiological processes in plants, including photosynthesis, respiration, and protein synthesis. It also induces oxidative stress and alters the expression of genes involved in stress response and defense mechanisms. In addition, Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide can affect soil microbial communities and nutrient cycling, potentially leading to long-term effects on soil fertility and ecosystem health.
実験室実験の利点と制限
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has several advantages as a tool for scientific research, including its broad spectrum of activity, well-defined mode of action, and availability as a commercial herbicide. However, its use in laboratory experiments requires careful consideration of its potential effects on non-target organisms and the environment. In addition, the variability of Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide efficacy and persistence in different soils and climatic conditions should be taken into account.
将来の方向性
The use of Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide in scientific research is likely to continue, as it provides a valuable tool for studying the effects of herbicides on plants and ecosystems. Future research directions could include the development of more efficient and environmentally friendly synthesis methods, the investigation of the molecular and biochemical mechanisms involved in Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide resistance in plants, and the evaluation of its potential as a biocontrol agent for weed management.
合成法
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide can be synthesized through a multi-step process, starting from 4,6-dichloropyrimidine and 2-phenol. The reaction involves the substitution of the chloro groups with the phenoxy and thio groups, followed by the addition of the hydrazide moiety. The final product is obtained after purification and isolation steps. The synthesis of Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been optimized to increase yield and purity, and several methods have been reported in the literature.
科学的研究の応用
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been used as a tool in scientific research to study the effects of herbicides on plants and ecosystems. Its mode of action as a photosynthesis inhibitor has been investigated to understand the molecular and biochemical processes involved in plant growth and development. Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been used in field experiments to evaluate its efficacy and impact on non-target organisms.
特性
CAS番号 |
137927-77-6 |
|---|---|
製品名 |
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide |
分子式 |
C15H16N4O2S |
分子量 |
316.4 g/mol |
IUPAC名 |
2-(6-phenoxypyrimidin-4-yl)sulfanyl-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C15H16N4O2S/c1-11(2)18-19-13(20)9-22-15-8-14(16-10-17-15)21-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,19,20) |
InChIキー |
QTPCYIARPDKHQU-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=CC=C2)C |
正規SMILES |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=CC=C2)C |
その他のCAS番号 |
137927-77-6 |
同義語 |
((6-Phenoxy-4-pyrimidinyl)thio)acetic acid (1-methylethylidene)hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)


![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)


![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)

![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
